molecular formula C10H11NO2 B014999 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid CAS No. 67123-97-1

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B014999
CAS RN: 67123-97-1
M. Wt: 177.2 g/mol
InChI Key: BWKMGYQJPOAASG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) is a naturally occurring organic compound that is widely used in scientific research. It is a structural analog of the neurotransmitter dopamine and has been used in a variety of studies to investigate the effects of dopamine on various physiological processes. THIQ-3-COOH has been studied as a potential therapeutic agent for a number of conditions, including Parkinson's disease, depression, and schizophrenia.

Scientific Research Applications

  • Synthesis of Nuclear Receptor Modulators : Enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a derivative of THIQ-3-COOH, is used for synthesizing modulators of nuclear receptors, including liver X receptor (Forró et al., 2016).

  • Applications in Organic Synthesis and Drug Design : The synthesized benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have potential applications in organic synthesis and drug design (Wang & Mosberg, 1995).

  • Preparation for Research Applications : Racemic and enantiomerically pure THIQ-3-COOH and its esters can be prepared for various scientific research applications (Kammermeier et al., 1992).

  • Production of Tetrahydroisoquinolines and Phthalide : The synthesized 1,2,3,4-tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids can be decarboxylated to produce 1-methyl- and 1-benzyltetrahydroisoquinolines, as well as the phthalide (Huber & Seebach, 1987).

  • Production of Isoquinoline Derivatives : Decarboxylation of THIQ-3-COOH derivatives can lead to 4-substituted isoquinoline derivatives (Tachibana et al., 1968).

  • Component in Approved Drug Quinapril : Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) has been introduced into compounds targeting diverse enzymes or receptors, such as in the approved drug quinapril (Zhang et al., 2010).

  • Characterization for Potential Research Use : Various derivatives of THIQ-3-COOH have been prepared and characterized for potential use in scientific research (Jansa et al., 2006).

  • Synthesis of Diverse Tic Derivatives : Diethyl acetamidomalonate can be used as a glycine equivalent in the synthesis of diverse Tic derivatives and its higher analogues (Kotha et al., 2010).

  • Efficient Synthesis of Tic Phosphonic Acid : Two new strategies for the efficient synthesis of 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP) have been developed, complementing existing methodologies (Viveros-Ceballos et al., 2021).

  • N and C1 Functionalization of Tetrahydroisoquinoline : Iodoxybenzoic acid (IBX)-mediated oxidative Ugi-type multicomponent reactions can afford 1,2-diacylated adducts from tetrahydroisoquinoline (Ngouansavanh & Zhu, 2007).

  • Carbon Dioxide Applications in Synthesis : Carbon dioxide can be used for N-protection and as an intermediate carbanion stabilizing group in the conversion of tetrahydroisoquinoline into 1-substituted derivatives (Katritzky & Akutagawa, 1986).

  • Ugi Four-Component Reaction for Functionalization : The Ugi four-component reaction allows for orthogonal sp3 C1–H and N–H bond functionalization of 1,2,3,4-tetrahydroisoquinolines (Yan et al., 2016).

  • Use in Stereoselective Hydrolysis : Animal liver acetone powders can be used for the stereoselective hydrolysis of THIQ-3-COOH (Sánchez et al., 2001).

  • Synthesis of PPARγ Agonists : The synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids shows potential as a novel series of PPARγ agonists, particularly the compound KY-021 for diabetes treatment (Azukizawa et al., 2008).

  • Core Element in Peptide-Based Drugs : The Tic unit forms an integral part of various biologically active compounds and is a core structural element in several peptide-based drugs (Kotha et al., 2014).

  • Functionalized Derivatives Synthesis : Functionalized THIQ-3-COOH can be synthesized in 10 steps from dimedone, with only three purifications by flash chromatography (Quintiliano & Silva, 2012).

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe) . It is an unnatural α-amino acid that represents the core structural motif in a large number of tailored enzyme inhibitors . It has been identified as a core structural element present in several peptide-based drugs .

Mode of Action

The primary function of Tic in therapeutic peptide design is that of acting as a conformationally restricted analog of phenylalanine (Phe) and sometimes a more hydrophobic one for proline (Pro), which usually results in an increase in bioavailability, selectivity, and potency .

Biochemical Pathways

Tic has been identified as a core structural motif in a large number of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products . Some remarkable examples are the optimization of enalapril, which led to more potent angiotensin-converting enzyme inhibitor quinapril , and the Phe to Tic substitution in CVFM tetrapeptide inhibitor of farnesyl transferase .

Pharmacokinetics

Its use as a conformationally restricted analog of phenylalanine in therapeutic peptide design suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Tic has been used in the synthesis of 10,10 a -dihydroimidazo- [1,5- b ]isoquinoline-1,3 (2 H,5 H)-diones, an inhibitor of inflammation, apoprotein B-100 biosynthesis, and matrix-degrading metalloproteinase .

Action Environment

Safety and Hazards

When handling 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation .

Future Directions

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid and its derivatives have shown potential in the development of new anticancer therapies . Inhibitors with the 5-cyano-3-pyridinyl or 3-cyanophenyl appendages situated at the 1-position of the new THIQ scaffold could serve as promising lead compounds for further optimization into potent inhibitors against the PD-1/PD-L1 PPI . Furthermore, the synthesis of enantiomerically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids has been developed, providing access to chiral carboxyl-substituted 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-ß-carbolines .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKMGYQJPOAASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41994-51-8 (hydrochloride)
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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DSSTOX Substance ID

DTXSID80868286
Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
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Molecular Weight

177.20 g/mol
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CAS RN

67123-97-1, 35186-99-3, 103733-65-9
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Record name (±)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Tic exhibits diverse biological activities, largely attributed to its conformational rigidity, making it a valuable building block in peptide-based drug design.

    ANone:

    • Spectroscopic data: Detailed spectroscopic characterization of Tic and its derivatives, including NMR (1H and 13C), IR, and mass spectrometry data, can be found in various research publications. [, , , , ] These studies provide valuable insights into the structural conformation and dynamics of Tic and its derivatives.

    A: While specific information on material compatibility is limited in the provided literature, Tic derivatives have demonstrated stability in various solvents and formulations. For example, (S)-2-benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021) showed good solubility in both polar and non-polar solvents. [] Research on Tic-containing peptides highlights their stability during synthesis and purification processes. [, , , ]

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